4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an aminoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: This compound has a similar aminoethyl group but differs in the aromatic ring structure.
1-Methyl-1H-pyrazol-5-amine: This compound shares the pyrazole ring but lacks the aminoethyl substitution.
4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar aminoethyl group but includes a sulfonamide functional group.
Uniqueness
4-(2-Aminoethyl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the pyrazole ring and the aminoethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities.
Properties
Molecular Formula |
C6H12N4 |
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Molecular Weight |
140.19 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-10-6(8)5(2-3-7)4-9-10/h4H,2-3,7-8H2,1H3 |
InChI Key |
AEBMZENUICYEFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CCN)N |
Origin of Product |
United States |
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